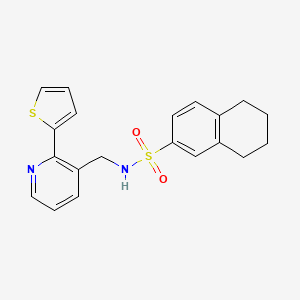

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c23-26(24,18-10-9-15-5-1-2-6-16(15)13-18)22-14-17-7-3-11-21-20(17)19-8-4-12-25-19/h3-4,7-13,22H,1-2,5-6,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKUZOJTCCSFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydronaphthalene moiety, a thiophene ring, and a pyridine unit. These structural components contribute to its biological activity.

Structural Formula

Key Features

- Tetrahydronaphthalene : Known for diverse biological properties, including anticancer and antimicrobial activities.

- Thiophene and Pyridine Rings : These heterocycles are often associated with enhanced biological activity due to their electron-donating or withdrawing properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, tetrahydronaphthalene derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Tetrahydronaphthalene Derivatives

A study evaluated the anticancer effects of tetrahydronaphthalene derivatives on human cancer cell lines, revealing IC50 values ranging from 0.01 to 0.05 µM, indicating potent activity against breast and lung cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been highlighted in several studies. The sulfonamide group is known for its antibacterial properties, while the thiophene ring enhances this activity.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 15 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| This compound | S. pneumoniae | 12 µg/mL |

Anti-inflammatory Activity

Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Structure-Activity Relationships (SAR)

The biological activities of this compound can be correlated with its structural features:

- Sulfonamide Group : Essential for antibacterial activity.

- Tetrahydronaphthalene Moiety : Contributes to anticancer properties.

- Thiophene and Pyridine Rings : Modulate electronic properties and enhance binding affinity to biological targets.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore their biological potential further.

Synthesis and Evaluation

A series of derivatives were synthesized through various chemical reactions including Mannich reactions and evaluated for their biological activities. The results indicated that modifications at specific positions significantly influence their efficacy .

Table 2: Summary of Biological Activities of Synthesized Derivatives

| Derivative | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Derivative 1 | IC50 = 0.02 µM | MIC = 8 µg/mL | Inhibition of IL-6 production |

| Derivative 2 | IC50 = 0.03 µM | MIC = 12 µg/mL | Inhibition of TNF-alpha production |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and molecular features of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide and related sulfonamide derivatives:

Key Structural and Functional Insights

Heterocyclic Influence: Thiophene-Pyridine Hybrid (Target Compound): The thiophene-pyridine moiety may enhance electronic interactions (e.g., charge transfer) with biological targets, such as kinases or GPCRs, due to its conjugated π-system. Thiophenes are known for metabolic stability and bioisosteric replacement of phenyl groups .

Sulfonamide Variations :

- Methylsulfonyl-Pyridazine (CAS 921793-23-9) : The methylsulfonyl group on pyridazine introduces strong electron-withdrawing effects, which could stabilize negative charges in enzyme active sites (e.g., carbonic anhydrase inhibitors) .

- Oxadiazole (CAS 1797959-61-5) : The 1,2,4-oxadiazole ring is a polar heterocycle that balances lipophilicity and solubility, often used to improve pharmacokinetic profiles .

Aliphatic vs.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound?

Answer:

Key steps include:

- Protection/Deprotection: Use tetrahydropyran (THP) or other acid-labile groups to protect hydroxyl intermediates, as described in THP-mediated protection of tetrahydronaphthalene derivatives .

- Reduction: Employ lithium aluminum hydride (LAH) in tetrahydrofuran (THF) for ester-to-alcohol reduction under strict anhydrous conditions .

- Iodination: Utilize iodine with triphenylphosphine (PPh₃) and imidazole in dichloromethane (DCM)/diethyl ether (1:1) for efficient iodomethylation .

- Workup: Optimize purification via column chromatography (silica gel, gradient elution) or recrystallization from ethanol-dioxane mixtures .

Basic: Which spectroscopic techniques are essential for structural validation?

Answer:

- NMR: Use ¹H/¹³C NMR to confirm substitution patterns, especially the thiophen-2-yl and tetrahydronaphthalene moieties. Compare chemical shifts with analogous compounds (e.g., 5,6,7,8-tetrahydronaphthalene-2-sulfonamide derivatives) .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and isotopic patterns.

- X-ray Crystallography: For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure data collection at high resolution (≤ 1.0 Å) .

Advanced: How can stereochemical challenges in synthesizing the tetrahydronaphthalene core be addressed?

Answer:

- Chiral Catalysis: Apply (R)- or (S)-CBS-oxazaborolidine catalysts for enantioselective reductions, as demonstrated in hydroxyl-substituted tetrahydronaphthalene syntheses .

- Protecting Group Strategy: Use chiral auxiliaries (e.g., THP) to stabilize intermediates and prevent racemization during iodination or alkylation steps .

- HPLC Analysis: Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and quantify enantiomeric excess (ee) .

Advanced: What methodologies are effective for resolving contradictions in reported biological activities of sulfonamide analogs?

Answer:

- Orthogonal Assays: Validate anticancer or antiviral activity using both cell viability (MTT) and target-specific assays (e.g., enzyme inhibition). For example, compare results from pyridine-bearing tetrahydronaphthalene derivatives in multiple cancer cell lines .

- Structural Benchmarking: Cross-reference activity data with crystallographic or computational docking studies to identify critical binding motifs (e.g., sulfonamide interactions with catalytic residues) .

- Meta-Analysis: Statistically aggregate data from independent studies to account for variability in assay conditions (e.g., IC₅₀ normalization) .

Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Answer:

- Cell Proliferation Assays: Use MTT or SRB assays in adherent cancer lines (e.g., MCF-7, HeLa) with 48–72 hr exposure periods .

- Dose-Response Curves: Generate IC₅₀ values using serial dilutions (1 nM–100 μM) and nonlinear regression analysis. Include positive controls (e.g., doxorubicin) .

- Selectivity Screening: Compare cytotoxicity in non-cancerous cell lines (e.g., HEK293) to assess therapeutic index .

Advanced: How can SHELX programs be adapted to handle twinned crystals or low-resolution data for this compound?

Answer:

- Twin Refinement: Use SHELXL’s TWIN/BASF commands to model twin laws (e.g., two-fold rotation) and refine scale factors .

- High-Resolution Data: For macromolecule-like challenges (e.g., partial disorder), apply restraints (DFIX, SIMU) and leverage prior structural knowledge (e.g., bond lengths in sulfonamide groups) .

- Validation Tools: Cross-check with PLATON or CCDC Mercury to identify missed symmetry or solvent-accessible voids .

Advanced: How to design SAR studies for the pyridine-thiophene pharmacophore?

Answer:

- Scaffold Variation: Synthesize analogs with modified thiophene substituents (e.g., 3-thienyl vs. 2-thienyl) or pyridine ring substitutions (e.g., cyano, fluoro groups) .

- Bioisosteric Replacement: Replace sulfonamide with carboxamide or phosphonate groups to evaluate electronic effects on target binding .

- 3D-QSAR Modeling: Use Schrödinger’s Maestro or MOE to correlate structural features (e.g., logP, polar surface area) with activity data .

Basic: What purification techniques are optimal post-synthesis?

Answer:

- Recrystallization: Use ethanol-dioxane (1:2) or ethyl acetate/hexane mixtures for high-purity crystals .

- Flash Chromatography: Employ silica gel with gradients of DCM/methanol (95:5 to 85:15) for polar intermediates .

- Acid/Base Extraction: Separate unreacted sulfonamide starting materials using aqueous NaOH (pH >10) and DCM .

Advanced: How to reconcile discrepancies between computational and experimental NMR data?

Answer:

- DFT Calculations: Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to predict ¹H/¹³C shifts and compare with experimental data .

- Solvent Effects: Account for solvent polarity in computational models (e.g., PCM for DMSO or CDCl₃) to improve shift correlations .

- Conformational Sampling: Use molecular dynamics (MD) to explore rotamer populations and identify dominant conformers .

Advanced: What strategies mitigate sulfonamide hydrolysis during storage or biological assays?

Answer:

- Lyophilization: Store the compound as a lyophilized powder under argon at −80°C to prevent moisture-induced degradation .

- Buffering: Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% sodium azide to stabilize aqueous solutions during in vitro assays .

- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl or pivaloyloxymethyl) to protect the sulfonamide group until target delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.